7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₁₂INO₃ and a molecular weight of 333.122 g/mol . This compound is a derivative of tetrahydroisoquinoline, a structure known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, including iodination and cyclization reactions. One common synthetic route starts with the iodination of a precursor compound, followed by cyclization to form the tetrahydroisoquinoline core . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties .
Chemical Reactions Analysis
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but lacks the hydroxy and diiodo substituents, resulting in different chemical and biological properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
1-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The presence of a methyl group alters its chemical behavior and biological activity compared to this compound.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHLNNQVWGFFNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C(=C(C=C21)I)O)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743594 |
Source
|
Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160080-87-5 |
Source
|
Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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